molecular formula C16H28N2O4 B14036013 ethyl (1S,5R)-7-[(2-methylpropan-2-yl)oxycarbonylamino]-9-azabicyclo[3.3.1]nonane-3-carboxylate

ethyl (1S,5R)-7-[(2-methylpropan-2-yl)oxycarbonylamino]-9-azabicyclo[3.3.1]nonane-3-carboxylate

Cat. No.: B14036013
M. Wt: 312.40 g/mol
InChI Key: CJVDJLFJSOWZOU-UNTZMWQOSA-N
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Description

Ethyl (1S,5R)-7-[(2-methylpropan-2-yl)oxycarbonylamino]-9-azabicyclo[331]nonane-3-carboxylate is a complex organic compound with a bicyclic structure This compound is notable for its unique arrangement of atoms, which includes a bicyclo[331]nonane core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (1S,5R)-7-[(2-methylpropan-2-yl)oxycarbonylamino]-9-azabicyclo[3.3.1]nonane-3-carboxylate typically involves multiple steps, starting from readily available starting materials. One common approach involves the use of cyclopropenes and aminocyclopropanes in a (3 + 2) annulation reaction . This reaction can be catalyzed by either an organic or an iridium photoredox catalyst under blue LED irradiation, yielding good results for a broad range of derivatives .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, the purification of the final product may involve techniques such as crystallization or chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl (1S,5R)-7-[(2-methylpropan-2-yl)oxycarbonylamino]-9-azabicyclo[3.3.1]nonane-3-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert certain functional groups into their corresponding reduced forms.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may involve nucleophiles or electrophiles, depending on the specific transformation desired.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a wide variety of products, depending on the nature of the substituent introduced.

Scientific Research Applications

Ethyl (1S,5R)-7-[(2-methylpropan-2-yl)oxycarbonylamino]-9-azabicyclo[3.3.1]nonane-3-carboxylate has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.

    Biology: In biological research, the compound can be used to study enzyme interactions and protein-ligand binding due to its specific functional groups.

    Industry: In industrial applications, the compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of ethyl (1S,5R)-7-[(2-methylpropan-2-yl)oxycarbonylamino]-9-azabicyclo[3.3.1]nonane-3-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound’s functional groups allow it to form specific interactions, such as hydrogen bonds or hydrophobic interactions, with these targets. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Ethyl (1S,5R)-7-[(2-methylpropan-2-yl)oxycarbonylamino]-9-azabicyclo[3.3.1]nonane-3-carboxylate can be compared with other bicyclic compounds, such as bicyclo[3.1.0]hexanes and bicyclo[2.1.1]hexanes These compounds share similar structural features but differ in their specific arrangements of atoms and functional groups The unique structure of ethyl (1S,5R)-7-[(2-methylpropan-2-yl)oxycarbonylamino]-9-azabicyclo[33

Properties

Molecular Formula

C16H28N2O4

Molecular Weight

312.40 g/mol

IUPAC Name

ethyl (1S,5R)-7-[(2-methylpropan-2-yl)oxycarbonylamino]-9-azabicyclo[3.3.1]nonane-3-carboxylate

InChI

InChI=1S/C16H28N2O4/c1-5-21-14(19)10-6-11-8-13(9-12(7-10)17-11)18-15(20)22-16(2,3)4/h10-13,17H,5-9H2,1-4H3,(H,18,20)/t10?,11-,12+,13?

InChI Key

CJVDJLFJSOWZOU-UNTZMWQOSA-N

Isomeric SMILES

CCOC(=O)C1C[C@@H]2CC(C[C@H](C1)N2)NC(=O)OC(C)(C)C

Canonical SMILES

CCOC(=O)C1CC2CC(CC(C1)N2)NC(=O)OC(C)(C)C

Origin of Product

United States

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